molecular formula C14H11N3O B3500221 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B3500221
M. Wt: 237.26 g/mol
InChI Key: AOKMDMGBLJTZGR-UHFFFAOYSA-N
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Description

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Properties

IUPAC Name

3-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-5-2-3-7-12(10)13-16-14(18-17-13)11-6-4-8-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKMDMGBLJTZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. This intermediate can then be coupled with a pyridine derivative using various coupling reactions, such as Suzuki-Miyaura or Stille coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of pyridine and oxadiazole rings makes it a versatile scaffold for the development of new molecules with diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Reactant of Route 2
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3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine

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